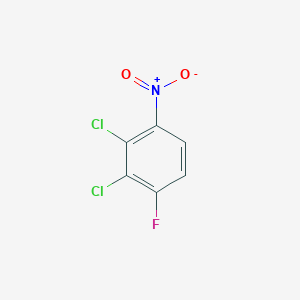

2,3-Dichloro-4-fluoronitrobenzene

Description

Properties

IUPAC Name |

2,3-dichloro-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQJCMSWGFVURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564917 | |

| Record name | 2,3-Dichloro-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-51-1 | |

| Record name | 2,3-Dichloro-1-fluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluoronitrobenzene typically involves the nitration of 2,3-dichlorofluorobenzene. The nitration process is carried out using nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions include maintaining a controlled temperature to ensure the selective nitration of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The post-reaction mixture is subjected to purification steps, including distillation and crystallization, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-fluoronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. .

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of phenols or amines depending on the nucleophile used.

Reduction: Formation of 2,3-dichloro-4-fluoroaniline.

Oxidation: Formation of various oxidized derivatives depending on the reaction conditions .

Scientific Research Applications

Chemical Properties and Reactivity

Chemical Structure : DCFNB has the molecular formula CHClFNO, characterized by two chlorine atoms, one fluorine atom, and one nitro group on a benzene ring. The presence of these functional groups influences its reactivity, particularly in nucleophilic substitution reactions.

Reactivity Mechanism : The electron-withdrawing nitro group enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic attack. This reaction typically proceeds through the formation of a Meisenheimer complex, leading to substitution of halide ions by nucleophiles.

Organic Synthesis

DCFNB serves as a crucial intermediate in synthesizing various organic compounds. Its unique structure allows for versatile transformations:

- Pharmaceuticals : It is employed in developing drugs targeting specific enzymes or receptors due to its reactive functional groups. For example, studies have indicated its potential in synthesizing compounds with anti-cancer properties.

- Agrochemicals : DCFNB is utilized in creating herbicides and pesticides, enhancing crop protection strategies.

Biological Studies

In biological research, DCFNB is significant for studying enzyme inhibition and protein labeling:

- Enzyme Inhibition : The compound's ability to modify enzyme activity makes it useful in investigating biochemical pathways and mechanisms of action for various enzymes.

- Protein Labeling : Its reactive nature allows for the covalent attachment to proteins, facilitating studies on protein function and interactions within biological systems.

Medicinal Chemistry

Research has focused on DCFNB's potential as a lead compound in drug discovery:

- Drug Development : Investigations into its derivatives have shown promise in treating diseases by modulating specific biological targets. The compound's structural features enable modifications that can enhance therapeutic efficacy.

Production of Specialty Chemicals

DCBFB is used in manufacturing specialty chemicals, including dyes and pigments:

- Dyes and Pigments : Its chemical structure allows for the development of vibrant colors used in textiles and coatings.

Environmental Studies

Research on DCFNB also extends to environmental impact assessments:

- Toxicology Studies : Understanding its toxicity profile helps evaluate risks associated with its use and potential environmental contamination .

Case Study 1: Enzyme Inhibition Research

A study demonstrated that DCFNB effectively inhibited a specific enzyme involved in cancer metabolism. The compound was modified to enhance selectivity, resulting in a derivative that showed improved potency against cancer cell lines.

Case Study 2: Agrochemical Development

Research into DCFNB's derivatives led to the development of a new herbicide that exhibited higher efficacy compared to existing products. Field trials confirmed its effectiveness in controlling target weeds with minimal environmental impact.

Mechanism of Action

The primary mechanism of action of 2,3-Dichloro-4-fluoronitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of chlorine or fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a halide ion .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,3-Dichloro-4-fluoronitrobenzene

- CAS Number : 36556-51-1

- Molecular Formula: C₆H₂Cl₂FNO₂

- Substituents: A nitro (-NO₂) group at position 4, chlorine atoms at positions 2 and 3, and a fluorine atom at position 1 (based on benzene ring numbering).

Key Properties :

- Physical State : Crystalline solid (typical of nitroaromatic compounds).

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its halogen-substituted aromatic structure, which enables regioselective reactions .

- Synthesis : Derived from precursors such as 3-chloro-4-fluoronitrobenzene or rectification residues of related halogenated nitrobenzenes .

Structural and Substituent Analysis

The reactivity, physical properties, and applications of halogenated nitrobenzenes depend on the number, type, and positions of substituents. Below is a comparative analysis of this compound and structurally similar compounds:

Physicochemical Properties

- Density : Compounds with heavier halogens (e.g., Br in 1,3-Dibromo-2-fluoro-4-nitrobenzene) exhibit higher densities. Chlorine-rich derivatives (e.g., this compound) are denser than fluoro-dominated analogs .

- Reactivity: Nucleophilic Substitution: Chlorine atoms (better leaving groups) in this compound favor SNAr reactions over fluoro analogs . Electrophilic Aromatic Substitution: Electron-withdrawing groups (NO₂, Cl, F) deactivate the ring, directing incoming electrophiles to meta/para positions relative to substituents .

Market and Commercial Viability

Biological Activity

2,3-Dichloro-4-fluoronitrobenzene (DCFN) is a halogenated nitrobenzene derivative with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article reviews the available literature on the biological activity of DCFN, focusing on its toxicity, mutagenicity, and potential therapeutic effects.

- Chemical Formula : C₆H₂Cl₂FNO₂

- CAS Number : 36556-51-1

- Density : 1.6 g/cm³ at 25 °C

- Flash Point : >110 °C

Acute Toxicity

Acute toxicity studies indicate that DCFN exhibits moderate toxicity. The lethal dose (LD50) has not been explicitly defined in the available literature, but similar compounds suggest a range of toxicity levels. For example, related compounds have shown LD50 values ranging from 625 to 950 mg/kg in rats for similar nitrobenzene derivatives .

Mutagenicity and Genotoxicity

A significant concern with halogenated nitrobenzenes is their potential mutagenic activity. DCFN has been tested for mutagenicity using the Ames test (Salmonella typhimurium) and has shown positive results, indicating that it may cause genetic mutations . However, it did not exhibit genotoxic effects in mammalian cell lines under certain conditions, suggesting a complex interaction with biological systems that warrants further investigation.

Case Study 1: Antitumor Activity

Recent studies have explored the antitumor properties of various nitrobenzene derivatives, including DCFN. In vitro assays using the MTT method have indicated that DCFN can inhibit cancer cell proliferation at specific concentrations. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Case Study 2: Environmental Impact

Research on the environmental impact of DCFN highlights its bioaccumulation potential in aquatic organisms. Studies have shown bioconcentration factors ranging from 26 to 65 in fish species, raising concerns about its persistence and toxicity in aquatic ecosystems .

Summary of Biological Activity

| Activity Type | Findings |

|---|---|

| Acute Toxicity | LD50 not defined; moderate toxicity expected |

| Chronic Toxicity | Potential for hematological changes observed |

| Mutagenicity | Positive in Ames test; negative in mammalian cells |

| Antitumor Activity | Induces apoptosis in cancer cells |

| Environmental Impact | Bioaccumulation potential in aquatic species |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.